Pyridyl disulfide ethyl methacrylate

RAFT polymerization Controlled radical polymerization Thiol-reactive polymers

Pyridyl disulfide ethyl methacrylate (PDSM), CAS 910128-59-5, is a methacrylate-based functional monomer incorporating a 2-pyridyldisulfide (PDS) pendant group. It is commercially available as a liquid with ≥98.0% purity and is stabilized with 150 ppm MEHQ to prevent spontaneous polymerization.

Molecular Formula C11H13NO2S2
Molecular Weight 255.4 g/mol
CAS No. 910128-59-5
Cat. No. B3030464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyridyl disulfide ethyl methacrylate
CAS910128-59-5
Molecular FormulaC11H13NO2S2
Molecular Weight255.4 g/mol
Structural Identifiers
SMILESCC(=C)C(=O)OCCSSC1=CC=CC=N1
InChIInChI=1S/C11H13NO2S2/c1-9(2)11(13)14-7-8-15-16-10-5-3-4-6-12-10/h3-6H,1,7-8H2,2H3
InChIKeySNURDPBGDLYVRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyridyl Disulfide Ethyl Methacrylate (CAS 910128-59-5): Core Procurement Specifications for Controlled Radical Polymerization


Pyridyl disulfide ethyl methacrylate (PDSM), CAS 910128-59-5, is a methacrylate-based functional monomer incorporating a 2-pyridyldisulfide (PDS) pendant group [1]. It is commercially available as a liquid with ≥98.0% purity and is stabilized with 150 ppm MEHQ to prevent spontaneous polymerization . Its defining characteristic is the capacity for highly selective thiol-disulfide exchange reactions, which proceed under mild aqueous conditions without requiring metal catalysts [2]. This monomer is amenable to controlled radical polymerization (CRP) techniques including reversible addition-fragmentation chain transfer (RAFT) and atom transfer radical polymerization (ATRP), enabling the synthesis of well-defined homopolymers and block copolymers with controlled molecular weight distributions [1][3].

Pyridyl Disulfide Ethyl Methacrylate: Why In-Class Thiol-Reactive Monomers Cannot Be Interchanged


Thiol-reactive methacrylate monomers are not functionally interchangeable due to fundamental differences in reaction mechanism, reversibility, and compatibility with polymerization conditions. Pyridyl disulfide ethyl methacrylate (PDSM) undergoes thiol-disulfide exchange that forms a cleavable, redox-responsive disulfide linkage, whereas maleimide-functionalized methacrylates form irreversible thioether bonds that preclude stimuli-responsive release [1]. Unlike NHS ester-based methacrylates, which react with amines and suffer from hydrolytic instability during polymerization and storage, the PDS moiety remains intact through both RAFT and conventional radical polymerization conditions and selectively targets thiols over amines [2]. Furthermore, in contrast to allyl methacrylate, which requires photoinitiation or radical initiators for thiol-ene chemistry, PDSM enables catalyst-free conjugation under physiological conditions without added reagents [3]. These mechanistic differences dictate that substitution will alter conjugate stability, release kinetics, and downstream biological performance, rendering direct replacement without re-optimization scientifically invalid.

Pyridyl Disulfide Ethyl Methacrylate: Comparative Performance Data for Scientific Selection


Controlled Polymerization: PDSM Enables Narrow Dispersity via RAFT Versus Uncontrolled Conventional Radical Polymerization

Pyridyl disulfide ethyl methacrylate (PDSM) can be polymerized via RAFT to yield well-defined poly(PDSM) homopolymers with controlled molecular weight and narrow polydispersity index (PDI), whereas attempts using conventional free radical polymerization result in uncontrolled chain growth and broad molecular weight distributions [1][2]. This differential capability is critical for generating reproducible scaffold architectures where post-polymerization thiol conjugation efficiency depends on predictable chain length and pendant group accessibility.

RAFT polymerization Controlled radical polymerization Thiol-reactive polymers

Quantifiable Conjugation Monitoring: 375 nm UV Absorbance Signature of Pyridinethione Byproduct

Thiol-disulfide exchange with PDSM releases 2-pyridinethione as a stoichiometric byproduct, which exhibits a distinct UV absorbance maximum at 375 nm that is absent in the starting PDSM monomer (λmax = 280 nm). This enables real-time, non-destructive quantification of conjugation yield directly in the reaction mixture without requiring purification or labeling steps . This spectroscopic handle is unique among thiol-reactive monomers and provides a quantitative basis for process control and batch certification.

UV-Vis spectroscopy Reaction monitoring Quality control

RNA Delivery Efficacy: 90% mRNA Knockdown Achieved with PDSMA-Containing Micelles

Diblock copolymer micelles incorporating pyridyl disulfide methacrylamide (PDSMA) as the thiol-reactive corona achieved 90% GAPDH mRNA knockdown at 48 hours in HeLa cells, with 65% corresponding protein knockdown [1]. In the same study, control micelles lacking the pH-responsive endosomalytic segment but still containing PDSMA demonstrated negligible mRNA and protein knockdown, confirming that the PDSMA-mediated conjugation of siRNA is necessary but not sufficient for activity—the full copolymer architecture matters [1]. This represents a validated benchmark for siRNA delivery applications that alternative thiol-reactive monomers (e.g., maleimide-functionalized copolymers) have not matched under identical conditions.

RNA interference siRNA delivery Gene silencing

Cellular Uptake and Vesicle Self-Assembly: PDSMA-Based Conjugates Form Defined Nanostructures

Hyperbranched multiarm copolymers synthesized from pyridyl disulfide ethyl methacrylate (DSMA) via metal-free ATRP self-assemble into vesicles with narrow size distributions upon peptide conjugation via thiol-disulfide exchange [1][2]. The self-assembled vesicles from hPDEGMA-star-PT7 conjugates exhibited low toxicity toward MCF-7 cells and demonstrated cellular internalization, confirming that the PDSMA-mediated conjugation preserves both nanostructure integrity and biological functionality [1]. This dual functionality—structural self-assembly and bioactive conjugation—is not achievable with non-assembling thiol-reactive monomers such as NHS-methacrylate or maleimide-methacrylate, which lack the amphiphilic character and controlled architecture enabled by PDSMA's compatibility with CRP.

Self-assembly Vesicles Drug delivery Peptide conjugation

Pyridyl Disulfide Ethyl Methacrylate: Evidence-Backed Application Scenarios for Procurement and Experimental Design


Synthesis of Well-Defined Polymer Scaffolds for Bioconjugation Libraries

Procure PDSM (CAS 910128-59-5) for RAFT polymerization to generate poly(PDSM) homopolymers with PDI ≤ 1.3 [1]. These scaffolds enable post-polymerization conjugation of multiple thiol-containing ligands (peptides, drugs, targeting moieties) via a single-step thiol-disulfide exchange reaction, with reaction progress monitored quantitatively at 375 nm . This approach is validated for generating copolymer libraries with controlled composition for high-throughput screening in drug delivery research [1].

Fabrication of siRNA-Conjugated Polymeric Micelles for RNA Interference Studies

Use PDSMA as the thiol-reactive comonomer in diblock copolymer synthesis via RAFT to create neutral, ampholytic micelles with a hydrodynamic radius of approximately 25 nm [1]. Conjugate thiolated siRNA directly to the micelle corona through thiol-disulfide exchange with PDSMA pendant groups. This system has demonstrated 90% mRNA knockdown in HeLa cells at a 1:10 siRNA:polymer molar ratio with negligible cytotoxicity, serving as a benchmark for RNA delivery vector development [1].

Construction of Hyperbranched Multiarm Copolymer-Peptide Vesicles

Employ PDSM (DSMA) in light-induced metal-free ATRP to synthesize hyperbranched multiarm copolymers (e.g., hPDEGMA-star-PDSMA) [1]. Conjugate cysteine-modified targeting peptides via thiol-disulfide exchange; the resulting conjugates self-assemble into vesicles with narrow size distributions that are internalized by target cells with low toxicity [1]. This platform is directly applicable to targeted intracellular delivery of peptide therapeutics and imaging agents without requiring metal catalyst removal steps.

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